methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate
Description
Methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a pyridine moiety. The 3-position of the pyridine ring is substituted with a methyl ester group (-COOCH₃), while the 2-position contains a ketone (-O).
Properties
IUPAC Name |
methyl 2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)9-7-8-5-3-2-4-6-10(8)13-11(9)14/h7H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLYDVWIMFAAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCCC2)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable ketone with an amine to form the desired heterocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds structurally related to methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate. Specifically, derivatives of cycloheptathiophene have been shown to inhibit HIV-1 RNase H activity. These compounds exhibit a promising structure-activity relationship (SAR), where modifications at specific positions on the pyridine ring enhance antiviral potency. For example, certain derivatives demonstrated low micromolar IC50 values against HIV-1 RNase H, indicating their potential as therapeutic agents against viral infections .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with tubulin or other cellular targets involved in cancer progression. The fused ring system characteristic of this compound allows for interactions that can disrupt critical cellular processes necessary for tumor growth .
Enzyme Inhibition
This compound has been evaluated for its enzyme inhibition capabilities. Its structural features enable it to act on various enzymes that are vital in metabolic pathways. For instance, studies have indicated that certain derivatives can inhibit specific enzymes linked to metabolic disorders and cancer metabolism .
Mitochondrial Uncoupling Agents
Recent research has identified compounds related to this compound as potential mitochondrial uncouplers. These small molecules can dissipate the proton motive force across mitochondrial membranes, leading to increased energy expenditure and respiration without ATP synthesis. This property is particularly relevant for developing treatments for obesity and metabolic syndromes .
Pharmacokinetic Properties
The pharmacokinetic profiles of derivatives of this compound have been characterized in various studies. These studies indicate favorable absorption and distribution characteristics in vivo. For instance, one derivative demonstrated a half-life of approximately 2 hours with no adverse effects observed at high doses in animal models .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 2-oxo-cyclohepta[b]pyridine-3-carboxylate with its closest analogs based on substituent variations and available
Key Differences:
Substituent Effects: The methyl ester group in the target compound offers hydrolytic stability compared to free carboxylic acids, making it more suitable for prodrug design. Steric hindrance from the ester group may reduce intermolecular interactions compared to smaller substituents like nitriles.
Synthetic Challenges :
- Both compounds require multi-step syntheses involving cyclocondensation (e.g., using thioglycolic acid or microwave-assisted methods as seen in related heterocycles). However, introducing the methyl ester group may necessitate additional protection-deprotection steps.
Pharmacological Relevance :
- While neither compound has reported bioactivity, cyclohepta[b]pyridine derivatives are frequently explored for CNS and anti-inflammatory applications. For example, rupatadine—a related benzo-fused cyclohepta[b]pyridine—is a clinically approved antihistamine.
Research Findings and Gaps
- Structural Predictions : Computational models suggest that the methyl ester derivative’s larger substituent increases lipophilicity (logP ~2.1 estimated) compared to CID 7784472 (logP ~1.5). This could enhance membrane permeability but reduce aqueous solubility.
- Synthetic Routes : Evidence from microwave-assisted syntheses of coumarin-pyrimidine hybrids implies that similar techniques (e.g., controlled heating, catalyst optimization) could streamline the synthesis of methyl 2-oxo-cyclohepta[b]pyridine-3-carboxylate.
- Unanswered Questions: No experimental data exist on the compound’s stability, toxicity, or biological targets. Comparative studies with nitrile or amide analogs are needed to validate structure-activity relationships.
Biological Activity
Methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a seven-membered ring fused to a pyridine ring. The synthesis typically involves cyclization reactions of appropriate precursors. Common methods include the reaction of ketones with amines under controlled conditions to yield the desired heterocyclic structure. Optimized reaction conditions can enhance yield and purity, often utilizing catalysts to facilitate the process .
Biological Activity Overview
This compound has been investigated for various biological activities:
1. Enzyme Inhibition:
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. The exact mechanisms are still under investigation but suggest potential applications in treating metabolic disorders.
2. Anticancer Activity:
Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells .
3. Antimicrobial Properties:
There are indications that this compound may possess antimicrobial properties. Further studies are needed to elucidate the spectrum of activity and the underlying mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Anticancer | Cytotoxic effects on MCF-7 and A549 cells | |
| Antimicrobial | Possible antimicrobial activity |
Case Study: Anticancer Activity
In a study examining the cytotoxicity of various synthesized compounds related to this compound, researchers utilized the MTT assay to evaluate cell viability in human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects compared to control groups. This suggests a promising avenue for further drug development targeting specific cancer types .
The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. These interactions can lead to modulation of cellular pathways that affect growth and proliferation in cancer cells or metabolic processes in other diseases .
Q & A
Basic: What synthetic methodologies are commonly employed for methyl 2-oxo-cyclohepta[b]pyridine-3-carboxylate derivatives?
Answer:
A Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been demonstrated as a viable route for synthesizing structurally related 4-oxo-1,4-dihydropyridine-3-carboxylates. This method allows regioselective formation of the pyridine core under mild conditions (Scheme 1 in ). Key steps include:
- Cyclization of isoxazole intermediates.
- Optimization of reaction temperature (typically 80–100°C) and solvent polarity (e.g., acetonitrile or DMF).
- Post-synthetic modifications (e.g., ester hydrolysis or functional group interconversion).
For cyclohepta-fused derivatives, ring-expansion strategies using ketone or ester precursors may be adapted from analogous protocols for dihydropyridine scaffolds .
Advanced: How can regioselectivity challenges in the synthesis of fused polycyclic derivatives be addressed?
Answer:
Regioselectivity in fused systems often depends on steric and electronic factors. For example:
- Steric control : Bulky substituents on the cycloheptane ring can direct cyclization pathways.
- Electronic control : Electron-withdrawing groups (e.g., esters) stabilize intermediates, favoring specific tautomers.
- Catalytic modulation : Transition metals like Pd or Mo(CO)₆ ( ) can mediate rearrangements to favor desired regioisomers.
- Computational pre-screening : DFT calculations predict thermodynamic stability of intermediates, guiding synthetic routes .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments, with deshielding of the pyridine C=O group (~165–170 ppm in ¹³C).
- X-ray crystallography : Resolves fused ring conformation and hydrogen-bonding networks (e.g., as shown in for a pyridine-carboxylate analog).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
- IR spectroscopy : Stretching frequencies for ester C=O (~1720 cm⁻¹) and pyridinone C=O (~1680 cm⁻¹) .
Advanced: How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved?
Answer:
- Dynamic NMR : Assess temperature-dependent conformational changes (e.g., ring puckering in cyclohepta systems).
- DFT-assisted analysis : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate tautomeric forms.
- 2D NMR (COSY, NOESY) : Map through-space interactions to distinguish regioisomers (e.g., used NOESY to confirm substituent orientation).
- X-ray validation : Resolve ambiguities via single-crystal diffraction (critical for fused-ring systems with overlapping signals) .
Computational: Which parameters are critical for modeling the compound’s reactivity and solubility?
Answer:
Key computational parameters include:
Tools like Schrödinger’s QikProp or SwissADME can predict bioavailability and guide experimental design .
Biological Activity: What strategies are used to evaluate the compound’s potential as a calcium channel blocker?
Answer:
- In vitro assays : Patch-clamp studies on HEK293 cells expressing Cav1.2 channels (IC₅₀ determination).
- Molecular docking : Simulate binding to voltage-gated calcium channels (PDB: 6JP5) using AutoDock Vina.
- SAR analysis : Compare analogs (e.g., tert-butyl derivatives in ) to identify critical substituents.
- Metabolic stability : Assess hepatic microsomal degradation (t₁/₂ >30 min suggests viability for in vivo studies) .
Advanced: How can synthetic yields be optimized for large-scale (>10 mmol) preparations?
Answer:
- Catalyst loading : Reduce Mo(CO)₆ to 5 mol% ( ) while maintaining reflux conditions.
- Solvent selection : Use DMF for improved solubility of intermediates.
- Workup simplification : Replace column chromatography with pH-dependent crystallization (e.g., acidify to precipitate carboxylates).
- Flow chemistry : Continuous reactors minimize side reactions in exothermic steps .
Safety: What precautions are necessary for handling methyl ester derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
